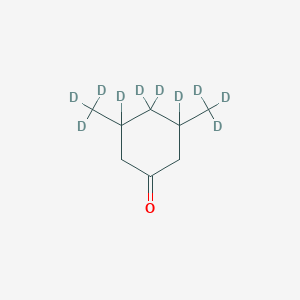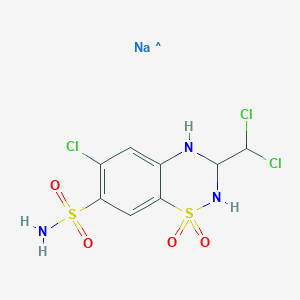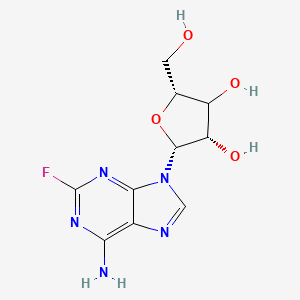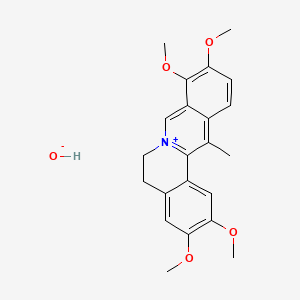
Dehydrocorydaline (hydroxyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dehydrocorydaline (hydroxyl) is a quaternary alkaloid derived from the Corydalis species, particularly Corydalis yanhusuo. This compound has garnered significant attention due to its diverse pharmacological properties, including anti-inflammatory, antibacterial, and cardioprotective effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydrocorydaline (hydroxyl) can be synthesized through various chemical reactions involving the Corydalis species. The extraction process typically involves the use of high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to isolate and purify the compound .
Industrial Production Methods: Industrial production of dehydrocorydaline (hydroxyl) involves large-scale extraction from Corydalis yanhusuo using solvents such as methanol. The extract is then subjected to purification processes, including crystallization and chromatography, to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: Dehydrocorydaline (hydroxyl) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of dehydrocorydaline (hydroxyl), each with distinct pharmacological properties .
Scientific Research Applications
Mechanism of Action
Dehydrocorydaline (hydroxyl) exerts its effects through multiple molecular targets and pathways:
Comparison with Similar Compounds
Dehydrocorydaline (hydroxyl) belongs to the class of isoquinoline alkaloids, which includes other compounds such as:
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Palmatine: Exhibits similar pharmacological effects, including antibacterial and anti-inflammatory activities.
Coptisine: Another isoquinoline alkaloid with significant antimicrobial properties.
Uniqueness: Dehydrocorydaline (hydroxyl) stands out due to its multi-targeting mechanism, which allows it to exert a wide range of pharmacological effects. Its ability to modulate multiple pathways makes it a versatile compound for various therapeutic applications .
Properties
Molecular Formula |
C22H25NO5 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
2,3,9,10-tetramethoxy-13-methyl-5,6-dihydroisoquinolino[2,1-b]isoquinolin-7-ium;hydroxide |
InChI |
InChI=1S/C22H24NO4.H2O/c1-13-15-6-7-18(24-2)22(27-5)17(15)12-23-9-8-14-10-19(25-3)20(26-4)11-16(14)21(13)23;/h6-7,10-12H,8-9H2,1-5H3;1H2/q+1;/p-1 |
InChI Key |
VABDSZRJMKHGCS-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C2C=CC(=C(C2=C[N+]3=C1C4=CC(=C(C=C4CC3)OC)OC)OC)OC.[OH-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2R,4S,5R)-3,4-diacetyloxy-5-(acetyloxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylic acid](/img/structure/B12396664.png)

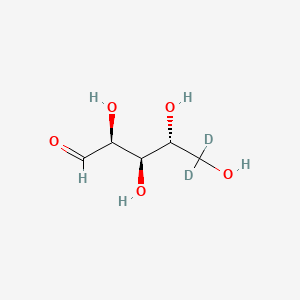

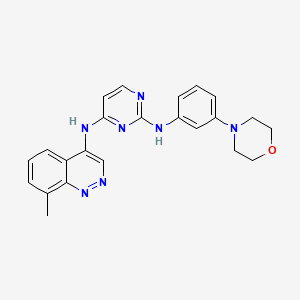
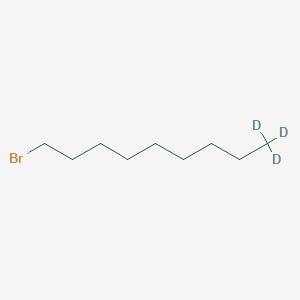
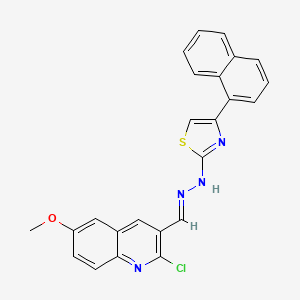
![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)


